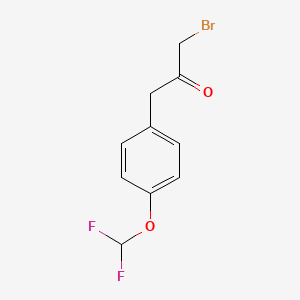![molecular formula C8H15N B14051280 7-Methyl-1-azabicyclo[3.2.1]octane CAS No. 101251-88-1](/img/structure/B14051280.png)
7-Methyl-1-azabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-1-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have gained significant interest due to their synthetic and pharmacological potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-azabicyclo[3.2.1]octane typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization of N-alkylated amino alcohols. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to optimize yield and purity. These methods can include the use of palladium-catalyzed reactions and photochemical transformations to achieve the desired bicyclic structure .
化学反应分析
Types of Reactions
7-Methyl-1-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties .
科学研究应用
7-Methyl-1-azabicyclo[3.2.1]octane has several scientific research applications, including:
Chemistry: Used as a key synthetic intermediate in the total synthesis of complex molecules.
Biology: Studied for its potential bioactive properties and interactions with biological systems.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 7-Methyl-1-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can act as a nucleophile, participating in various biochemical reactions. This compound can interact with enzymes and receptors, potentially modulating their activity and leading to various pharmacological effects .
相似化合物的比较
Similar Compounds
2-Azabicyclo[3.2.1]octane: Similar structure but lacks the methyl group at the 7-position.
8-Azabicyclo[3.2.1]octane: Another related compound with a different substitution pattern.
7-Oxa-1-azabicyclo[3.2.1]octane: Contains an oxygen atom in place of one of the carbon atoms in the bicyclic structure.
Uniqueness
7-Methyl-1-azabicyclo[3.2.1]octane is unique due to the presence of the methyl group at the 7-position, which can influence its chemical reactivity and pharmacological properties. This substitution can affect the compound’s ability to interact with biological targets, potentially leading to different therapeutic applications .
属性
CAS 编号 |
101251-88-1 |
|---|---|
分子式 |
C8H15N |
分子量 |
125.21 g/mol |
IUPAC 名称 |
7-methyl-1-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H15N/c1-7-5-8-3-2-4-9(7)6-8/h7-8H,2-6H2,1H3 |
InChI 键 |
MNYJFDOOJNJTCS-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2CCCN1C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14051237.png)


![(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride](/img/structure/B14051267.png)


